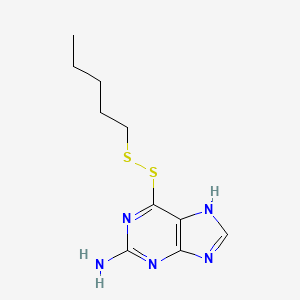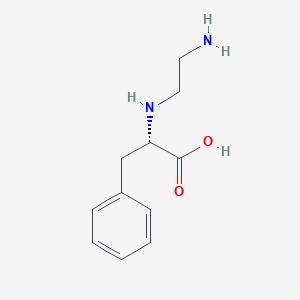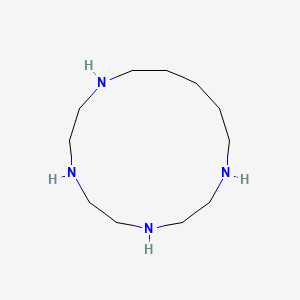
1,4,7,10-Tetraazacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclopentadecane is a macrocyclic compound that contains four nitrogen atoms within a 15-membered ring. This compound is of significant interest in various fields due to its ability to form stable complexes with metal ions, making it useful in applications such as chelation therapy and diagnostic imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclopentadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of triethylenetetramine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like benzene at elevated temperatures (75-85°C) to form diimidazoline intermediates. These intermediates are then reacted with 1,2-ethylene dibromide in the presence of potassium carbonate to form the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the macrocyclic ring .
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclopentadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: The compound is used in the development of nanofiltration membranes and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms but a smaller 12-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A similar compound with a 14-membered ring.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used extensively in biomedical imaging.
Uniqueness
1,4,7,10-Tetraazacyclopentadecane is unique due to its 15-membered ring structure, which provides a different spatial arrangement and coordination environment compared to other similar compounds. This unique structure allows it to form highly stable complexes with certain metal ions, making it particularly useful in specific applications such as chelation therapy and diagnostic imaging .
Propiedades
Número CAS |
83616-30-2 |
|---|---|
Fórmula molecular |
C11H26N4 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
1,4,7,10-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4/c1-2-4-12-6-8-14-10-11-15-9-7-13-5-3-1/h12-15H,1-11H2 |
Clave InChI |
OIFMESATLHOYDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCCNCCNCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



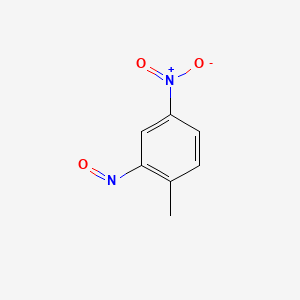
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)



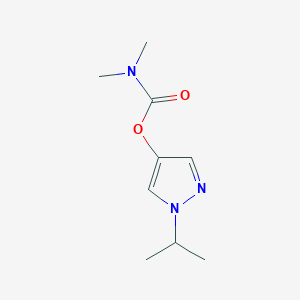
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

